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Compound of Interest

Compound Name: 4-Methyl-2-hexene

Cat. No.: B1599368

An In-depth Technical Guide to the Spectroscopic Data of (Z)-4-methyl-2-hexene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data for (Z)-4-methyl-2-hexene. It is intended for
researchers, scientists, and professionals in drug development who utilize spectroscopic
techniques for the structural elucidation and characterization of organic compounds.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for (Z)-4-methyl-2-hexene.

'H NMR Spectroscopic Data (Estimated)
Solvent: CDCls, Reference: TMS at 0.00 ppm.
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Chemical Shift (8)

Multiplicity Integration Assignment

ppm

~5.4-55 m 2H H-2, H-3
~2.2-23 m 1H H-4

~1.6 d 3H H-1
~1.3-14 m 2H H-5

~0.9 d 3H C4-CHs
~0.85 t 3H H-6

13C NMR Spectroscopic Data

Solvent: Not specified in source.[1]

Chemical Shift (d) ppm Assignment
12.3 C-1

14.1 C-6

20.6 C4-CHs

29.5 C-5

34.6 C-4

124.9 C-2

132.8 C-3

Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?) Intensity Assignment
~3015 Medium =C-H stretch
~2960, ~2870 Strong C-H stretch (sp?)
~1655 Medium C=C stretch
~690 Strong =C-H bend (cis)

Mass Spectrometry (MS) Data

Method: Electron lonization (EI)

m/z Relative Intensity Assighment

98 Moderate [M]* (Molecular lon)
83 Moderate [M - CHs]*

69 Strong [M - CzHs]*

55 Base Peak [CaH7]*

41 Strong [CsHs]*

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data

presented above.

Sample Preparation

A sample of (Z)-4-methyl-2-hexene (typically 5-25 mg for NMR, a thin film for IR, and a dilute
solution for GC-MS) is prepared. For NMR, the sample is dissolved in an appropriate
deuterated solvent (e.g., CDCIs) in a clean NMR tube.[2] For IR, the liquid sample can be

analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). For GC-MS, the

sample is dissolved in a volatile organic solvent (e.g., dichloromethane or diethyl ether).

NMR Spectroscopy
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A proton nuclear magnetic resonance (*H NMR) spectrum is acquired on a spectrometer
operating at a frequency of, for example, 400 MHz or higher.[2] The instrument is locked to the
deuterium signal of the solvent, and the magnetic field is shimmed to achieve optimal
homogeneity.[2] Standard acquisition parameters, including a 30° or 90° pulse angle, an
acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds, are used.[2] Typically, 8
to 16 scans are acquired to ensure a sufficient signal-to-noise ratio.[2] The resulting free
induction decay (FID) is then Fourier transformed to obtain the spectrum. For 133C NMR, similar
procedures are followed, but with a higher number of scans due to the lower natural
abundance of the 13C isotope.

Infrared (IR) Spectroscopy

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A
background spectrum of the empty sample holder (or pure salt plates) is taken first. Then, a
small drop of the neat liquid sample is placed between two salt plates to create a thin film. The
sample is placed in the spectrometer's sample compartment, and the spectrum is recorded,
typically by co-adding 16 or 32 scans at a resolution of 4 cm~1. The resulting spectrum is then
ratioed against the background spectrum to produce the final absorbance or transmittance
spectrum. The characteristic absorption bands for alkenes include the C=C stretch (around
1680-1640 cm~?) and the =C-H stretch (around 3100-3000 cm~1).[3]

Mass Spectrometry (MS)

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass
spectrometer (GC-MS) with an electron ionization (El) source. A dilute solution of the sample is
injected into the GC, where it is vaporized and separated from the solvent and any impurities.
The separated compound then enters the mass spectrometer's ion source, where it is
bombarded with a beam of high-energy electrons (typically 70 eV). This causes the molecule to
ionize and fragment. The resulting positively charged ions are then accelerated and separated
by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-
charge ratio (m/z). A detector records the abundance of each ion, generating the mass
spectrum. Alkenes often show a distinct molecular ion peak and characteristic fragmentation
patterns resulting from allylic cleavage.[4]

Visualizations
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The following diagrams illustrate the relationships between the spectroscopic techniques and a
general workflow for sample analysis.

Spectroscopic Techniques Derived Structural Information

g Molecular Weight &
Fragmentation
Molecular Structure of (Z)-4-methyl-2-h e
Functional Groups
C7H14 >“ > (C:C’ C-H)
Connectivity &
Stereochemistry

Click to download full resolution via product page

Caption: Relationship between spectroscopic methods and structural information.
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Caption: General experimental workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [(2)-4-methyl-2-hexene spectroscopic data (NMR, IR,
MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1599368#z-4-methyl-2-hexene-spectroscopic-data-
nmr-ir-msj

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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